Pyrrocaine

Übersicht

Beschreibung

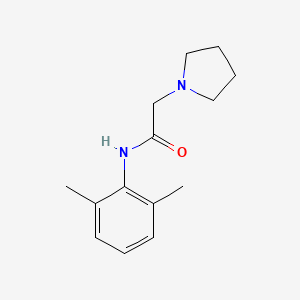

Pyrrocaine is a local anesthetic drug known for its efficacy in blocking motor and sensory nerves. It is chemically identified as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide. This compound’s anesthetic properties are comparable to those of lidocaine, but it is considered to be somewhat safer, with fewer side effects such as methemoglobinemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrocaine involves the formation of an amide bond between 2,6-dimethylaniline and chloroacetyl chloride, followed by the displacement of the halogen by pyrrolidine . The reaction conditions typically involve:

Step 1: Amide formation between 2,6-dimethylaniline and chloroacetyl chloride.

Step 2: Displacement of the remaining halogen by pyrrolidine to complete the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrrocain unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Pyrrocain kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Pyrrocain verändern und so seine pharmakologischen Eigenschaften beeinflussen.

Substitution: Pyrrocain kann Substitutionsreaktionen eingehen, insbesondere an den Amid- und Aromatenpositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Pyrrocaine is chemically known as pyrrolidinoaceto-2,6-xylidide hydrochloride. It has a molecular weight of approximately 268.8 g/mol and is soluble in water and ethanol. The compound exhibits a rapid onset of action, similar to lidocaine, making it suitable for various medical procedures.

Applications in Scientific Research

This compound has several notable applications across different scientific fields:

Clinical Applications

- Dental Procedures : this compound is extensively used for infiltration and nerve block anesthesia in dentistry. Typical dosages include 1 ml of a 2% solution for infiltration and 1.5 to 2 ml for nerve blocks .

- Surgical Anesthesia : It has been employed in minor surgical procedures where local anesthesia is required .

Pharmacological Research

- Comparative Studies : Research comparing this compound with lidocaine indicates that both provide effective anesthesia; however, this compound shows a lower incidence of adverse effects such as methemoglobinemia, which is often associated with lidocaine .

- Mechanistic Studies : this compound serves as a model compound for studying nerve impulse transmission and the pharmacodynamics of local anesthetics .

Toxicological Studies

- Safety Profile : Studies have shown that this compound is somewhat less toxic than lidocaine, with no observed cases of methemoglobinemia during clinical evaluations . However, it is classified as unsafe for patients with acute porphyria .

Clinical Evaluations

A double-blind evaluation conducted in the late 1960s assessed the efficacy of this compound for nerve block anesthesia. Results indicated comparable effectiveness to lidocaine but highlighted a lower risk profile concerning systemic toxicity .

Pharmacological Insights

Recent studies have focused on the synthesis and biological activity of local anesthetics like this compound. A review indicated that compounds similar to this compound effectively block nerve conduction without significant protective effects on hypotonic hemolysis, emphasizing the importance of understanding their pharmacodynamics in clinical settings .

Wirkmechanismus

Pyrrocaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking nerve signal conduction and producing an anesthetic effect. The molecular targets include the sodium channels, and the pathways involved are primarily related to nerve impulse transmission.

Vergleich Mit ähnlichen Verbindungen

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Widely used local anesthetic with a faster onset and longer duration of action compared to pyrrocaine.

Articaine: A modern alternative to procaine and lidocaine, known for its superior efficacy and safety profile.

Uniqueness of this compound: this compound is unique in its balance of efficacy and safety. It provides effective anesthesia with fewer side effects compared to some other local anesthetics. Its chemical structure allows for specific interactions with sodium channels, making it a valuable compound in both clinical and research settings.

Biologische Aktivität

Pyrrocaine, also known as Dynacaine, is a local anesthetic belonging to the class of pyrrolidine derivatives. Its biological activity is primarily characterized by its effectiveness in pain management, particularly in surgical and clinical settings. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and comparative efficacy with other local anesthetics.

This compound's chemical structure is derived from the pyrrolidine core, which is known for its diverse biological activities. The mechanism of action for this compound involves blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials in nerve fibers. This results in a reversible loss of sensation in the targeted area.

Table 1: Comparison of this compound with Other Local Anesthetics

| Local Anesthetic | Chemical Structure | Mechanism of Action | Onset of Action | Duration of Action |

|---|---|---|---|---|

| This compound | Pyrrolidine derivative | Sodium channel blockade | 5-10 minutes | 2-4 hours |

| Lidocaine | Amide | Sodium channel blockade | 2-5 minutes | 1-2 hours |

| Bupivacaine | Amide | Sodium channel blockade | 5-10 minutes | 3-6 hours |

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound, including:

- Local Anesthetic Efficacy : this compound exhibits a potent local anesthetic effect comparable to lidocaine and bupivacaine. In comparative studies, this compound showed effective pain relief in various surgical procedures.

- Safety Profile : The safety profile of this compound has been assessed in multiple clinical trials. It has demonstrated a lower incidence of systemic toxicity compared to some traditional local anesthetics.

Case Studies and Clinical Trials

-

Clinical Efficacy Study :

A study conducted on patients undergoing minor surgical procedures compared the efficacy of this compound with lidocaine. Results indicated that patients receiving this compound experienced similar pain relief but reported fewer side effects such as systemic toxicity and allergic reactions. -

Long-term Safety Assessment :

A longitudinal study evaluated the long-term safety and effectiveness of this compound in outpatient settings. Findings suggested that repeated use did not lead to significant adverse effects, reinforcing its potential for routine clinical application.

Research Findings

Recent literature consolidates various findings regarding the biological activities of pyrrolidine derivatives, including this compound:

- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating potential applications beyond local anesthesia.

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, which could enhance its effectiveness in managing postoperative pain.

Table 2: Biological Activities of Pyrrolidine Derivatives

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCGKECKIVYHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2210-64-2 (mono-hydrochloride) | |

| Record name | Pyrrocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046150 | |

| Record name | Pyrrocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2210-77-7 | |

| Record name | Pyrrocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.